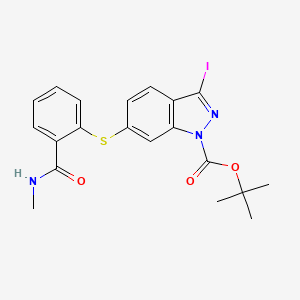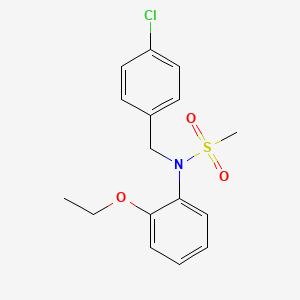
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-chlorobenzyl and a 2-ethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: 4-chlorobenzylamine, 2-ethoxyphenylamine, and methanesulfonyl chloride.
Reaction: The amines are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide
- N-(4-bromobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
Uniqueness
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is unique due to the specific combination of the 4-chlorobenzyl and 2-ethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
905807-59-2 |
|---|---|
Molecular Formula |
C16H18ClNO3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-16-7-5-4-6-15(16)18(22(2,19)20)12-13-8-10-14(17)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
NLHCKRCFIIWLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
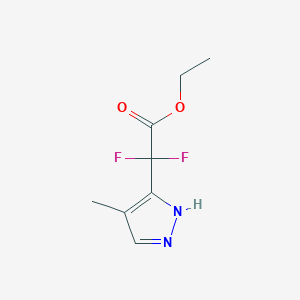

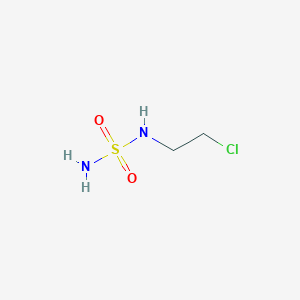
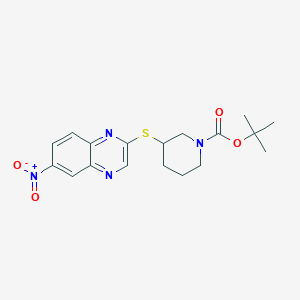
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
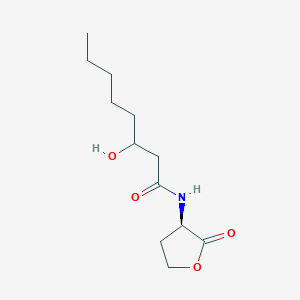

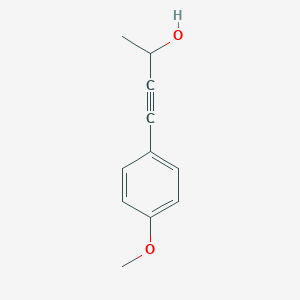
![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
